Neotame-d5

Description

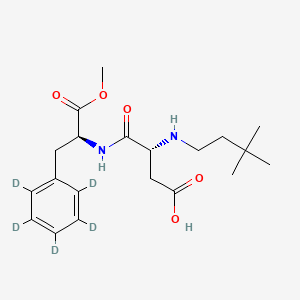

Structure

3D Structure

Properties

Molecular Formula |

C20H30N2O5 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

(3R)-3-(3,3-dimethylbutylamino)-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16+/m1/s1/i5D,6D,7D,8D,9D |

InChI Key |

HLIAVLHNDJUHFG-WVIVDBNUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@@H](CC(=O)O)NCCC(C)(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for Neotame D5

Chemical Reaction Pathways for Deuterated Neotame (B1678184) Derivatization

The synthesis of Neotame-d5 is a multi-step process that hinges on the preparation of a deuterated precursor, followed by a final reductive amination step to introduce the characteristic N-alkyl group. The primary pathway involves the synthesis of deuterated aspartame (B1666099), which is then converted to this compound.

The key starting material for introducing the isotopic label is L-phenylalanine-d5, where the five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). nih.gov This deuterated amino acid is then used to construct the aspartame backbone. The synthesis of aspartame typically involves the coupling of L-aspartic acid and L-phenylalanine methyl ester. google.comprepchem.com For this compound, L-phenylalanine-d5 methyl ester is used instead.

Esterification of L-phenylalanine-d5: L-phenylalanine-d5 is reacted with methanol (B129727) in the presence of an acid catalyst (e.g., thionyl chloride) to produce L-phenylalanine-d5 methyl ester hydrochloride. rsc.org

Coupling with a protected L-aspartic acid: The L-phenylalanine-d5 methyl ester is then coupled with a suitably protected L-aspartic acid derivative (e.g., N-formyl-L-aspartic anhydride). prepchem.com

Deprotection: The protecting group on the aspartic acid moiety is removed to yield aspartame-d5 (B1141000).

Reductive Amination: The final and key step is the reductive amination of aspartame-d5 with 3,3-dimethylbutyraldehyde. utoronto.canih.gov This reaction is typically carried out in the presence of a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, in a solvent like methanol. metwarebio.commusechem.com The aldehyde reacts with the primary amine of the aspartic acid residue in aspartame-d5 to form a Schiff base intermediate, which is then reduced to form the N-(3,3-dimethylbutyl) group, yielding this compound.

An alternative, though less common, strategy could involve preparing N-(3,3-dimethylbutyl)-L-aspartic acid first and then coupling it with L-phenylalanine-d5 methyl ester. semanticscholar.org However, the former pathway is generally more established for the synthesis of neotame and its isotopologues.

Optimization of Synthetic Yield and Isotopic Enrichment

Maximizing the synthetic yield and ensuring high isotopic enrichment are critical for the cost-effective production of this compound. Several strategies can be employed to optimize these parameters.

Optimizing Synthetic Yield:

Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, reaction time, and catalyst loading during the reductive amination step is crucial. semanticscholar.org For instance, optimizing the hydrogen pressure and temperature can significantly impact the reaction rate and minimize side-product formation.

Purity of Reactants: The purity of the starting materials, particularly the aspartame-d5 and 3,3-dimethylbutyraldehyde, directly affects the yield and purity of the final product.

Catalyst Selection: The choice of catalyst and its activity are important. Different catalysts or variations in catalyst preparation can influence the efficiency of the reductive amination.

pH Control: Maintaining an optimal pH during the coupling and reductive amination steps can prevent unwanted side reactions and degradation of the reactants and products.

Optimizing Isotopic Enrichment:

High Purity L-phenylalanine-d5: The isotopic enrichment of the final this compound is primarily determined by the isotopic purity of the starting L-phenylalanine-d5. nih.gov Utilizing a precursor with the highest possible deuterium incorporation is essential.

Minimizing Isotopic Exchange: During the synthesis, it is important to use aprotic solvents or deuterated protic solvents where necessary to prevent any back-exchange of deuterium atoms with hydrogen atoms from the solvent or reagents. However, for the synthesis of this compound, the deuterium atoms are on the stable aromatic ring, making them less susceptible to back-exchange under standard reaction conditions.

Monitoring Isotopic Purity: Regular analysis of intermediates and the final product using mass spectrometry can help monitor and confirm the isotopic enrichment throughout the synthesis.

| Parameter | Optimization Strategy | Desired Outcome |

| Synthetic Yield | Control of reaction conditions (temperature, pressure), use of high-purity reactants, selection of an optimal catalyst, and pH control. | Maximized formation of this compound with minimal side products. |

| Isotopic Enrichment | Use of high-purity L-phenylalanine-d5, prevention of isotopic exchange, and regular monitoring of isotopic purity. | This compound with a high percentage of deuterium incorporation (>98%). |

Purification and Isolation Methodologies for this compound

After the synthesis, a robust purification and isolation process is necessary to obtain this compound with the high purity required for its use as an analytical standard. The purification strategy for this compound is similar to that of its non-deuterated counterpart and typically involves the following steps:

Catalyst Removal: The solid catalyst (e.g., Pd/C) is removed from the reaction mixture by filtration. metwarebio.com

Solvent Removal: The bulk of the solvent (e.g., methanol) is removed by distillation or rotary evaporation. metwarebio.com

Crystallization: this compound is then precipitated from the concentrated solution, often by the addition of an anti-solvent like water. Cooling the mixture can further enhance the crystallization process. metwarebio.com

Isolation: The crystalline this compound is isolated from the mother liquor using techniques such as centrifugation or filtration. metwarebio.com

Washing: The isolated solid is washed with a suitable solvent, typically water, to remove any remaining soluble impurities. metwarebio.com

Drying: The purified this compound is dried under vacuum to remove any residual solvents. metwarebio.com

For achieving very high purity, additional purification techniques like recrystallization from a suitable solvent system or preparative high-performance liquid chromatography (HPLC) may be employed. The choice of purification method depends on the level of impurities and the desired final purity of the product.

Techniques for Assessing Deuterium Incorporation and Isotopic Purity

To verify the successful synthesis of this compound and to determine its isotopic purity, several analytical techniques are employed. The most powerful and commonly used methods are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS):

HR-MS is a primary tool for determining the isotopic enrichment of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium incorporation can be accurately calculated. The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to unlabeled neotame, corresponding to the mass of the five deuterium atoms. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be used to calculate the percentage of molecules that are fully deuterated (d5), as well as the percentages of partially deuterated (d1-d4) and unlabeled (d0) species. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of this compound will show a significant reduction or complete absence of signals in the aromatic region corresponding to the phenyl group of the phenylalanine moiety, confirming the successful incorporation of deuterium at these positions. The rest of the proton signals should correspond to the non-deuterated parts of the molecule, confirming its structural integrity.

²H NMR: A ²H NMR spectrum will show a signal in the aromatic region, directly observing the presence and chemical environment of the incorporated deuterium atoms.

¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the structure. The carbon atoms attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance frequency compared to the unlabeled compound.

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic distribution and allows for the calculation of the percentage of isotopic enrichment. |

| ¹H Nuclear Magnetic Resonance (NMR) | Confirms the location of deuterium incorporation by the absence of proton signals and verifies the overall molecular structure. |

| ²H Nuclear Magnetic Resonance (NMR) | Directly detects the presence and chemical environment of the deuterium atoms. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Confirms the molecular structure and can show C-D coupling for the deuterated carbon atoms. |

Advanced Analytical Methodologies Utilizing Neotame D5

Development and Validation of Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the sensitive and selective determination of artificial sweeteners. The use of Neotame-d5 as an internal standard in these methods is instrumental in correcting for variations in sample preparation, instrument response, and matrix effects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization for this compound Applications

The development of robust LC-MS/MS methods for the quantification of neotame (B1678184) relies heavily on the use of this compound as an internal standard. The optimization of MS/MS parameters for both neotame and this compound is a critical step in method development. This involves the selection of appropriate precursor and product ions and the optimization of collision energies to ensure sensitive and specific detection.

For Neotame, which is detected in positive ion mode, the [M+H]⁺ ion is typically selected as the precursor ion. nih.gov In tandem mass spectrometry, multiple reaction monitoring (MRM) is employed to monitor specific transitions from the precursor ion to product ions, enhancing the selectivity of the analysis. technologynetworks.com The optimization process involves infusing a standard solution of the analyte and the internal standard into the mass spectrometer and systematically adjusting parameters such as collision energy to maximize the signal intensity of the desired product ions. chromatographyonline.com Given the structural similarity between neotame and this compound, their fragmentation patterns are expected to be nearly identical, with a mass shift corresponding to the five deuterium (B1214612) atoms.

A representative LC-MS/MS method for the analysis of multiple sweeteners, including neotame, utilizes a C18 column for chromatographic separation with a gradient elution program. nih.gov The mobile phase often consists of an aqueous component with a buffer, such as ammonium acetate, and an organic modifier like methanol (B129727) or acetonitrile. nih.gov The use of this compound in such methods compensates for any variability during the chromatographic run and the ionization process, leading to highly accurate and precise quantification. clearsynth.com

Table 1: Illustrative LC-MS/MS Parameters for Neotame Analysis with this compound Internal Standard

| Parameter | Setting |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.6 µm) nih.gov |

| Mobile Phase A | 10 mM Ammonium Acetate in Water nih.gov |

| Mobile Phase B | 10 mM Ammonium Acetate in Methanol nih.gov |

| Gradient | Optimized for separation of sweeteners nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) technologynetworks.com |

| Precursor Ion (Neotame) | [M+H]⁺ |

| Precursor Ion (this compound) | [M+D]⁺ or [M-H+6D]⁺ |

| Product Ions | Optimized for specific transitions |

| Internal Standard | This compound |

This table provides a generalized set of parameters. Actual values would be optimized for the specific instrument and application.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) in Trace Analysis

For the detection of neotame at trace levels, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry offers significant advantages over conventional HPLC. The use of sub-2 µm particle size columns in UHPLC results in sharper peaks, improved resolution, and faster analysis times. researchgate.net In the context of trace analysis, the enhanced sensitivity and reduced matrix effects achieved with UHPLC-MS/MS are particularly beneficial.

The role of this compound as an internal standard is even more critical in trace analysis, where even minor variations can lead to significant errors in quantification. By co-eluting with the native analyte, this compound experiences the same matrix effects and ionization suppression or enhancement, allowing for accurate correction of the analyte signal. clearsynth.com The development of a UHPLC-MS/MS method for trace analysis involves careful optimization of both the chromatographic and mass spectrometric conditions to achieve the desired limits of detection and quantification.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no sample preparation. researchgate.net This makes it a powerful tool for high-throughput screening of food products for the presence of artificial sweeteners. researchgate.net In a DART-MS setup, a heated stream of metastable gas, typically helium or nitrogen, is directed at the sample, causing the desorption and ionization of analytes from the surface. The resulting ions are then introduced into the mass spectrometer for analysis. nih.gov

While DART-MS is primarily a qualitative or semi-quantitative technique, its speed and ease of use make it suitable for rapid screening purposes. google.com For the analysis of sweeteners in beverages, for example, a small amount of the liquid can be directly analyzed to quickly identify the presence of compounds like neotame. researchgate.net The use of this compound in conjunction with DART-MS could serve several purposes. It could be used as a reference compound to confirm the identity of neotame in a sample by comparing their mass spectra. Additionally, in a more quantitative screening approach, this compound could be added to the sample as an internal standard to improve the reliability of the screening results.

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with various detectors remains a widely used technique for the quantitative analysis of artificial sweeteners. While not as selective as mass spectrometry, HPLC methods, when properly developed and validated, can provide accurate and reliable results. The use of this compound in these methods, although less common than in MS-based techniques, can still offer advantages in specific applications.

Stationary Phase Selection and Mobile Phase Gradient Elution in this compound Separations

The chromatographic separation of neotame and, by extension, this compound, is typically achieved using reversed-phase HPLC. C18 columns are the most commonly employed stationary phases due to their hydrophobicity, which provides good retention for the relatively nonpolar neotame molecule. researchgate.netgoogle.com The separation of deuterated and non-deuterated compounds on a chromatographic column can sometimes result in slight differences in retention times, an effect known as the isotope effect. nih.govnih.gov While often minimal, this potential for partial separation must be considered during method development.

Mobile phase composition and gradient elution are critical for achieving optimal separation. A typical mobile phase for neotame analysis consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. mastelf.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good peak shape and resolution, especially when analyzing samples containing multiple sweeteners with a range of polarities. mastelf.com The pH of the mobile phase can also influence the retention behavior of neotame and should be optimized. mastelf.com

Table 2: Representative HPLC Gradient for Neotame Analysis

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0 | 90 | 10 |

| 10 | 10 | 90 |

| 12 | 10 | 90 |

| 13 | 90 | 10 |

| 15 | 90 | 10 |

This is an example gradient and would need to be optimized for the specific column and analytes.

Photodiode Array (PDA) and Ultraviolet (UV) Detection System Parameters

For the detection of neotame using HPLC, Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly used. researchgate.net Neotame exhibits UV absorbance, with a maximum absorption typically observed around 210 nm. researchgate.netgoogle.com Therefore, a UV detector set at this wavelength can provide sensitive detection.

A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting compounds. This provides additional qualitative information and can be used to confirm the identity of neotame by comparing its spectrum with that of a reference standard. food.gov.uk It also allows for the simultaneous monitoring of multiple wavelengths, which can be useful when analyzing for several compounds with different absorption maxima. The spectral data from a PDA detector can also be used to assess peak purity, ensuring that the chromatographic peak corresponding to neotame is not co-eluting with any interfering substances.

When using this compound in an HPLC-UV/PDA method, it is important to note that deuterium substitution does not significantly alter the UV absorption properties of the molecule. Therefore, this compound will have the same UV spectrum and optimal detection wavelength as neotame. chromatographyonline.com However, as an internal standard in a non-MS method, its utility is limited to correcting for variations in injection volume, as it cannot be distinguished from the native analyte by the detector if they co-elute. If a slight chromatographic separation between neotame and this compound is achieved, it could potentially be used for quantification, but this is not a common practice.

Standardization and Application of this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net An internal standard is a compound with properties similar to the analyte of interest that is added in a known quantity to both the calibration standards and the unknown samples. Its purpose is to correct for the potential loss of analyte during sample preparation and to account for variations in instrument response. nih.gov Deuterated standards like this compound are considered the gold standard because they co-elute with the non-labeled analyte and exhibit nearly identical ionization efficiency in the mass spectrometer's source, thus effectively compensating for matrix effects and instrumental drift. researchgate.net

For the quantification of neotame in a sample, a calibration curve is constructed by plotting the ratio of the peak area of the analyte (neotame) to the peak area of the internal standard (this compound) against the concentration of the analyte. This ratio approach corrects for variations in sample injection volume and instrument response.

A series of calibration standards are prepared with fixed concentrations of this compound and varying concentrations of neotame. The analysis of these standards by LC-MS/MS yields data that can be subjected to linear regression analysis. A typical calibration curve for the determination of neotame would exhibit a strong linear relationship, with a coefficient of determination (r²) greater than 0.99, indicating a good fit of the data to the regression line. nih.govmyadlm.org

Table 1: Illustrative Data for Calibration Curve of Neotame using this compound as Internal Standard

| Neotame Concentration (ng/mL) | Peak Area (Neotame) | Peak Area (this compound) | Peak Area Ratio (Neotame/Neotame-d5) |

|---|---|---|---|

| 0.5 | 1520 | 30500 | 0.050 |

| 1.0 | 3100 | 31100 | 0.099 |

| 5.0 | 15450 | 30800 | 0.502 |

| 10.0 | 30900 | 30950 | 0.998 |

| 50.0 | 155000 | 31000 | 5.000 |

| 100.0 | 308000 | 30700 | 10.033 |

This table presents hypothetical data to illustrate the construction of a calibration curve. The peak areas are representative values.

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy, often defined by an S/N ratio of 10. nih.gov

In methods utilizing this compound, the sensitivity for neotame can be significantly enhanced. For instance, LC-MS/MS methods for the analysis of sweeteners have demonstrated the capability to achieve low LOQs. nih.gov The use of a deuterated internal standard helps to ensure that these low limits are not only achievable but also reliable across different sample matrices.

Table 2: Representative LOD and LOQ for Neotame Analysis

| Parameter | Typical Value (in beverages) | Basis |

|---|---|---|

| Limit of Detection (LOD) | 0.1 µg/L | Signal-to-Noise Ratio = 3 |

| Limit of Quantification (LOQ) | 0.5 µg/L | Signal-to-Noise Ratio = 10 |

These values are representative of modern LC-MS/MS methods for sweetener analysis and illustrate the sensitivity that can be achieved.

The validation of an analytical method requires a thorough assessment of its precision, accuracy, and reproducibility.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy refers to the closeness of the mean of a set of results to the actual or true value. It is often evaluated through recovery studies in spiked samples.

Reproducibility is the precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.

The use of this compound as an internal standard significantly improves these parameters by correcting for variations inherent in the analytical process. researchgate.net Validation studies for neotame in various food matrices have reported excellent precision (RSD < 10%) and accuracy (recoveries between 84% and 107%). nih.gov

Table 3: Illustrative Precision and Accuracy Data for Neotame Quantification in a Spiked Food Matrix

| Spiking Level (µg/kg) | Mean Measured Concentration (µg/kg) (n=5) | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|

| 5.0 | 4.9 | 98% | 4.5% |

| 25.0 | 25.8 | 103% | 3.2% |

| 50.0 | 48.9 | 98% | 3.5% |

This table provides hypothetical data to illustrate the assessment of accuracy and precision in a method validation context.

Matrix effects occur when components of a sample other than the analyte of interest alter the ionization efficiency of the analyte, leading to either ion suppression or enhancement. myadlm.org This is a significant challenge in the analysis of complex biological samples. The most effective strategy to compensate for these effects is the use of a stable isotope-labeled internal standard, such as this compound. researchgate.net

Because this compound has virtually identical physicochemical properties and chromatographic retention time to neotame, any matrix components that affect the ionization of neotame will have the same effect on this compound. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities of both compounds are suppressed or enhanced. This ensures that the quantification remains accurate and reliable despite the complexity of the matrix.

Table 4: Conceptual Illustration of Matrix Effect Compensation using this compound

| Sample Type | Analyte Signal (Neotame) | Internal Standard Signal (this compound) | Analyte/IS Ratio | Matrix Effect |

|---|---|---|---|---|

| Solvent Standard | 100,000 | 100,000 | 1.00 | None |

| Biological Sample A | 50,000 | 50,000 | 1.00 | 50% Suppression |

| Biological Sample B | 150,000 | 150,000 | 1.00 | 50% Enhancement |

This table conceptually demonstrates how the analyte-to-internal standard ratio remains constant, thereby correcting for matrix-induced signal suppression or enhancement.

Spectroscopic Techniques for Structural Elucidation and Purity Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of reference standards like this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for providing detailed information about the molecular structure.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. nih.gov For a deuterated compound such as this compound, both ¹H (proton) and ²H (deuterium) NMR can be employed for structural confirmation and to determine the location and extent of deuterium incorporation.

In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons that have been replaced by deuterium atoms would be absent. The deuterium atoms are typically incorporated into the 3,3-dimethylbutyl group. The disappearance of the signals for these protons, along with the preservation of the other signals corresponding to the rest of the molecule, provides strong evidence for the correct isotopic labeling.

Furthermore, the coupling patterns of adjacent protons may be simplified. For example, if a proton is coupled to a proton that is replaced by deuterium, the multiplicity of its signal in the ¹H NMR spectrum will change. Deuterium NMR (²H NMR) can also be performed to directly observe the signals of the deuterium nuclei, confirming their chemical environment within the molecule. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum for the same position. nih.gov

Quantitative NMR (qNMR) can also be utilized to determine the purity of this compound by comparing the integral of a specific signal from the analyte to that of a certified reference standard with a known concentration. ijpsonline.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy in Compound Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a robust analytical technique utilized for the identification of functional groups within a molecule. This method operates by measuring the absorption of infrared radiation at distinct wavenumbers, which corresponds to the vibrational energies of different chemical bonds. The resulting spectrum serves as a unique molecular "fingerprint," enabling detailed structural characterization. nih.govmdpi.com For this compound, FTIR spectroscopy is a crucial tool for verifying its molecular structure and confirming the successful incorporation of deuterium isotopes.

The analysis of this compound via FTIR spectroscopy reveals a complex spectrum with numerous absorption bands. Each band corresponds to a specific vibrational motion, such as stretching or bending, of the bonds within the molecule. vscht.cz A key aspect of characterizing this compound is to distinguish it from its non-deuterated counterpart. The substitution of hydrogen with deuterium, a heavier isotope, alters the vibrational frequency of the associated bonds. libretexts.org Specifically, the carbon-deuterium (C-D) bonds will vibrate at a lower frequency (and thus a lower wavenumber) compared to the carbon-hydrogen (C-H) bonds. youtube.com This isotopic effect provides a definitive marker for confirming the deuteration of the N,N-dimethylbutyl group in this compound. libretexts.org

Key absorption peaks in the FTIR spectrum of this compound are indicative of its core functional groups. These include the characteristic absorptions for the carboxylic acid (O-H stretch), the secondary amide (N-H stretch and C=O stretch), the ester (C=O stretch and C-O stretch), and the aromatic ring (C=C and C-H stretches). The presence of these bands confirms the fundamental structure derived from its aspartame (B1666099) precursor.

The most direct evidence of successful isotopic labeling is the appearance of absorption bands in the region typically associated with C-D stretching vibrations, which is approximately 2100-2200 cm⁻¹. This is significantly lower than the typical C-H stretching frequency of around 2850-3000 cm⁻¹. libretexts.org

Detailed research findings for the characterization of this compound would involve a comparative analysis of its spectrum with that of a standard, unlabeled Neotame sample. The verification of the molecular structure is achieved by assigning all major absorption bands to their corresponding functional groups. For instance, the strong, broad band for the O-H stretch of the carboxylic acid is expected between 2500-3300 cm⁻¹. libretexts.org The ester and amide carbonyl (C=O) stretching vibrations would appear as strong bands in the 1650-1750 cm⁻¹ region. libretexts.orguc.edu The N-H stretching of the amide group typically presents in the 3300-3500 cm⁻¹ range. libretexts.org The confirmation of deuteration hinges on identifying the unique C-D stretching frequencies, which are absent in the spectrum of standard Neotame.

Below is an interactive data table summarizing the expected characteristic FTIR absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3550 - 3060 |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2400 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C-D (Aliphatic) | Stretching | 2250 - 2100 |

| C=O (Ester) | Stretching | 1750 - 1730 |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |

| C=O (Amide) | Stretching | 1670 - 1640 |

| C=C (Aromatic) | Stretching | 1600 - 1475 |

| N-H (Amide) | Bending | 1640 - 1550 |

| C-O (Ester, Carboxylic Acid) | Stretching | 1300 - 1000 |

Research Applications of Neotame D5 in Preclinical and Mechanistic Studies

Quantitative Bioanalysis of Neotame (B1678184) and its Metabolites in In Vitro and Animal Models

Methodologies for Sample Preparation and Extraction from Diverse Matrices

Effective sample preparation and extraction are crucial steps in bioanalysis to isolate the analytes of interest from complex biological matrices while removing interfering substances. Various methodologies are employed depending on the sample type and the analytical technique used. Common approaches in bioanalysis include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). americanpharmaceuticalreview.comnih.gov

SPE is a widely used technique that involves the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for selective retention and elution of the target compounds. americanpharmaceuticalreview.com Miniaturized SPE techniques, such as microextraction by packed sorbent (MEPS), offer advantages in terms of reduced sample and solvent volumes. nih.gov In the context of analyzing compounds like Neotame in food matrices, methods involving SPE coupled with liquid chromatography-mass spectrometry (LC-MS) have been developed and successfully applied. nih.gov Simpler methods like dilution and centrifugation can also be employed for certain matrices. The choice of sample preparation method is dictated by the need to efficiently extract Neotame and its metabolites while minimizing matrix effects that can interfere with downstream analysis, particularly in mass spectrometry. nih.gov

Application in Pharmacokinetic Study Design in Animal Models (Methodology Focus)

Neotame-d5 is a valuable tool in pharmacokinetic (PK) studies conducted in animal models. PK studies aim to understand how a substance is absorbed, distributed, metabolized, and excreted over time. By using this compound as an internal standard in quantitative analytical methods, researchers can accurately measure the concentration of Neotame in biological fluids, such as plasma, collected at different time points after administration. veeprho.comijper.org

LC-MS/MS is a commonly used analytical technique for quantifying analytes in biological matrices in PK studies. ijper.orgnih.gov The deuterium (B1214612) labeling of this compound provides a distinct mass-to-charge ratio compared to the unlabeled Neotame, allowing for simultaneous detection and quantification using mass spectrometry. This approach helps to account for matrix effects and variations in instrument response, leading to more accurate and reproducible PK data. veeprho.comijper.org Key pharmacokinetic parameters typically determined in these studies include maximum concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), elimination rate constant, and area under the concentration-time curve (AUC). nih.gov Rigorous bioanalytical method validation, following guidelines, is essential to ensure the quality and reliability of the PK data obtained from animal models. ijper.orgyoutube.com

Elucidation of Metabolic Pathways and Metabolite Identification in Preclinical Systems

Deuterium-labeled compounds like this compound can be instrumental in studying the metabolic fate of the parent compound in preclinical systems. While direct studies using this compound specifically for comprehensive metabolic pathway elucidation were not detailed in the search results, stable isotope labeling is a standard technique in metabolism studies. By administering the labeled compound, researchers can track the metabolic transformations through the detection of labeled metabolites using mass spectrometry. The mass shift introduced by the deuterium atoms allows for the differentiation of metabolites originating from the administered labeled compound from endogenous compounds or background noise.

Studies on Neotame metabolism in humans have identified de-esterified neotame as a principal metabolite, often representing a significant portion of the excreted dose. nih.gov Other metabolites, such as N-(3,3-dimethylbutyl)-L-aspartic acid and a carnitine ester of 3,3-dimethylbutanoic acid, have also been detected and identified using techniques like LC/MS/MS and NMR. nih.gov The application of this compound in preclinical metabolic studies would involve analyzing biological samples for the presence of labeled metabolites, thereby aiding in the identification and structural characterization of these transformation products. veeprho.com

Impurity Profiling and Quality Control in Neotame Manufacturing

Quality control is paramount in the manufacturing of pharmaceutical and food-grade compounds like Neotame to ensure their purity, safety, and efficacy. Impurity profiling, the process of identifying and quantifying potential impurities and degradation products, is a critical component of this process. researchgate.net this compound serves as a valuable reference standard in these quality control efforts. axios-research.comaxios-research.compharmaffiliates.com

Identification and Quantification of Neotame-Related Substances and Degradants

During the synthesis and storage of Neotame, various related substances and degradation products can form. These can include process impurities, residual solvents, or breakdown products resulting from factors like temperature and pH. nih.govresearchgate.net Identifying and quantifying these substances is essential for ensuring the quality and consistency of the final Neotame product.

Reference standards of Neotame-related compounds and impurities, including this compound, are used in analytical methods to identify and quantify these substances. pharmaffiliates.comsynzeal.comaxios-research.comaxios-research.com Examples of such related compounds include Neotame Related Compound A and various specified impurities. veeprho.comaxios-research.comaxios-research.com Analytical techniques such as HPLC and LC-MS/MS are widely employed for impurity profiling, allowing for the separation, detection, and quantification of these components even at low concentrations. nih.govresearchgate.netshimadzu.com The use of this compound as an internal standard in these quantitative methods helps to ensure the accuracy of the impurity measurements. veeprho.com De-esterified neotame, a known degradation product, can be monitored and quantified using these techniques. nih.gov

Regulatory Compliance and Reference Standard Traceability

Regulatory bodies worldwide set stringent standards for the purity of food additives and pharmaceutical ingredients. Compliance with these regulations requires robust analytical methods and the use of traceable reference standards. researchgate.net this compound, as a characterized reference standard, plays a role in meeting these requirements. axios-research.comaxios-research.compharmaffiliates.com

Reference standards are essential for calibrating analytical instruments and validating methods used for quality control and impurity profiling. synzeal.comaxios-research.com Traceability to pharmacopeial standards, such as those from the USP or EP, ensures that the analytical results are reliable and comparable across different laboratories and over time. axios-research.comaxios-research.com Certified Reference Materials (CRMs), produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025, provide an even higher level of confidence in the accuracy of analytical measurements and are suitable for critical applications like pharmaceutical release testing. sigmaaldrich.com By utilizing traceable reference standards like this compound and its related impurities, manufacturers can demonstrate compliance with regulatory requirements and ensure the quality and consistency of Neotame. researchgate.netsynzeal.comaxios-research.com

Comparative Studies of Analytical Performance Across Different Artificial Sweeteners

This compound plays a significant role in the development and validation of analytical methods designed for the simultaneous determination of multiple artificial sweeteners in various sample types. These methods are essential for monitoring sweetener levels in food products, beverages, and environmental samples, and for understanding their fate and distribution. Comparative studies of analytical performance often involve evaluating the effectiveness of different techniques and methodologies for the detection and quantification of a panel of sweeteners, with Neotame frequently included among the target analytes. The use of this compound as an internal standard in these studies contributes to the robustness and accuracy of the analytical data obtained for Neotame and, by extension, supports the comparative assessment of method performance across different sweeteners.

Several analytical techniques, notably high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-fast liquid chromatography coupled with tandem quadrupole mass spectrometry (UFLC-MS/MS), have been developed and applied for the simultaneous determination of various artificial sweeteners, including Neotame, acesulfame-K, aspartame (B1666099), cyclamate, saccharin (B28170), sucralose (B1001), and others researchgate.netjfda-online.comlcms.cznih.govrsc.orgresearchgate.netresearchgate.net. These methods often utilize solid-phase extraction (SPE) for sample preparation to isolate and concentrate the sweeteners from complex matrices nih.govmdpi.com.

In such comparative analytical studies, performance parameters like limits of detection (LODs), limits of quantification (LOQs), linearity, recovery rates, and precision (expressed as relative standard deviation, %RSD) are evaluated for each target sweetener. While specific data on the analytical performance of this compound itself in these comparisons is limited as it serves as a standard, its presence as an internal standard is critical for obtaining reliable data on Neotame's analytical behavior relative to other sweeteners within the same method.

For instance, studies developing LC-MS/MS methods for the simultaneous determination of multiple sweeteners in food or environmental matrices have reported varying analytical performance characteristics for different compounds. One study developing an SPE-HPLC/MS method for nine high-intensity sweeteners, including Neotame, in various foodstuffs reported method detection limits below 0.25 μg mL⁻¹ (or μg g⁻¹) and method quantitation limits below 2.5 μg mL⁻¹ (or μg g⁻¹) for most investigated sweeteners, including Neotame. nih.gov. The same study reported recoveries for all sweeteners, including Neotame, in the range of 84.2% to 106.7% with relative standard deviations below 10%, regardless of the sample matrix (beverage, yogurt, fish product) and spiking level, demonstrating the method's accuracy and precision for Neotame in comparison to other sweeteners within the analytical panel. nih.gov.

Another method for the simultaneous determination of ten sweeteners in various foods by LC-MS/MS reported limits of quantification of 0.1 μg/kg for Neotame and several other sweeteners, while sucralose and neohesperidin (B1678168) dihydrochalcone (B1670589) had LOQs of 0.5 μg/kg. jfda-online.com. The recoveries for the ten sweeteners in this study were between 75% and 120%, with coefficients of variation less than 20%. jfda-online.com.

In a study focusing on the determination of eight artificial sweeteners in wastewater using HILIC-MS/MS, Neotame showed recoveries of up to 97% in influent samples, with inter-day precision (%RSD) for alitame (B1666883) ranging up to 20% and saccharin at 4.2%. rsc.orgresearchgate.net. The instrumental limits of detection in this study ranged from 0.24 μg/L for saccharin to 4.4 μg/L for sucralose. rsc.orgresearchgate.net.

These studies, which likely utilize internal standards such as this compound (although not always explicitly stated in the provided snippets for every method), highlight the variability in analytical performance across different artificial sweeteners within a single method. Factors such as the chemical properties of the sweetener, the sample matrix, and the specific chromatographic and mass spectrometric conditions can influence parameters like sensitivity, recovery, and precision. The consistent use of appropriate internal standards like this compound is fundamental to ensuring the reliability of the quantitative data obtained in these comparative analyses, allowing for a meaningful assessment of how effectively different artificial sweeteners can be detected and quantified by a given analytical method.

Here is a summary of some analytical performance data for Neotame and other sweeteners from comparative studies:

| Sweetener | Matrix | Analytical Technique | LOD/LOQ Range (approximate) | Recovery Range (approximate) | %RSD (approximate) | Source |

| Neotame | Various foodstuffs | SPE-HPLC/MS | LOD < 0.25 μg/mL (μg/g) | 84.2% - 106.7% | < 10% | nih.gov |

| Other 8 Sweeteners (in nih.gov) | Various foodstuffs | SPE-HPLC/MS | LOD < 0.25 μg/mL (μg/g) | 84.2% - 106.7% | < 10% | nih.gov |

| Neotame | Various foods | LC-MS/MS | LOQ 0.1 μg/kg | 75% - 120% | < 20% | jfda-online.com |

| Other 9 Sweeteners (in jfda-online.com) | Various foods | LC-MS/MS | LOQ 0.1 - 0.5 μg/kg | 75% - 120% | < 20% | jfda-online.com |

| Neotame | Wastewater (Influent) | HILIC-MS/MS | - | Up to 97% | - | rsc.orgresearchgate.net |

| Saccharin | Wastewater (Influent) | HILIC-MS/MS | LOD 0.24 μg/L | - | 4.2% | rsc.orgresearchgate.net |

| Alitame | Wastewater (Influent) | HILIC-MS/MS | - | - | 20% | rsc.orgresearchgate.net |

| Sucralose | Wastewater (Influent) | HILIC-MS/MS | LOD 4.4 μg/L | - | - | rsc.orgresearchgate.net |

Note: The specific internal standards used for each sweetener in these studies are not always explicitly detailed in the provided snippets, but the use of deuterated internal standards, including for categories of sweeteners like dipeptides (which includes Neotame), is mentioned in some contexts rsc.orgresearchgate.net.

Mechanistic Investigations of Neotame Stability and Degradation Kinetics

Intrinsic Chemical Stability Profiling of Neotame (B1678184)

The intrinsic chemical stability of neotame is a key factor determining its shelf life and performance in different applications. Unlike aspartame (B1666099), neotame's structure, specifically the N-alkyl substitution with a 3,3-dimethylbutyl group, prevents the formation of diketopiperazines through intramolecular cyclization, contributing to its enhanced heat stability. wikipedia.orgatamanchemicals.com

Hydrolytic Degradation Mechanisms and Kinetic Modeling

The primary route for the degradation of neotame is the hydrolysis of its methyl ester group. asianpubs.orgfao.org This hydrolysis yields de-esterified neotame, also known as N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine, and methanol (B129727). asianpubs.orgfao.org This process occurs in both acidic and neutral pH environments. asianpubs.org

Studies have shown that the degradation of neotame follows pseudo-first-order kinetics, particularly at ambient temperatures. asianpubs.org The rate and extent of this hydrolytic degradation are significantly influenced by pH and temperature. fao.orgnih.gov

In addition to the major degradation product, de-esterified neotame, minor degradation products can also form. These include N-[N-(3,3-dimethylbutyl)-L-aspartamidyl]-L-phenylalanine 1-methyl ester (formed by cyclization), N-[N-(3,3-dimethylbutyl)-L-beta-aspartyl]-L-phenylalanine 1-methyl ester (formed by beta-rearrangement), and N-[N-(3,3-dimethylbutyl)-L-aspartamidyl]-L-phenylalanine (formed by methyl ester hydrolysis of the cyclized product). nih.gov However, these minor products typically represent less than 1% of the initial neotame concentration under typical storage conditions. nih.gov

Influence of Environmental Parameters on Molecular Integrity (e.g., pH, Temperature, Humidity)

The stability of neotame is highly dependent on environmental parameters, particularly pH, temperature, and moisture levels. wikipedia.orgfao.org

pH: Neotame exhibits optimal stability in solution at approximately pH 4.5. asianpubs.orgfao.orgresearchgate.net It remains relatively stable within a pH range of 3.0 to 5.5. asianpubs.orgresearchgate.net Degradation is higher at lower pH values and also increases with increasing pH outside the optimal range. wikipedia.orgasianpubs.org For instance, at pH 4.5 and 25 °C, the half-life of neotame is reported to be 30 weeks. asianpubs.org In neutral pH conditions, the half-life is approximately 124 days. asianpubs.org

Temperature: Increased temperature generally leads to a higher rate of neotame degradation. wikipedia.orgasianpubs.orgresearchgate.netnih.gov While stable in dry form at elevated temperatures for extended periods, its stability in solution is more sensitive to heat. fao.org However, neotame is considered heat-stable and can withstand short periods of high-temperature processing. wikipedia.orgresearchgate.net

Humidity: In its dry crystalline powder form, neotame demonstrates excellent stability, even at ambient humidity. wikipedia.orgasianpubs.orgfao.org Studies have shown dry neotame stored at 5 °C and 30 °C at ambient humidity remained stable for up to 208 weeks, and at 40 °C for up to 156 weeks, with high assay values. fao.org When stored at 25 °C and 60% relative humidity, virtually no loss of neotame occurred. asianpubs.org

Stability in Diverse Food and Beverage Matrices

The stability of neotame in various food and beverage matrices is critical for its practical application as a sweetener. Its interaction with other food components and the processing conditions employed can influence its degradation.

Assessment of Neotame Degradation During Simulated Processing Conditions (e.g., Thermal Treatment)

Neotame shows good stability during typical food processing operations, including thermal treatments like pasteurization and high-temperature short-time (HTST) processing. asianpubs.orgfao.orgresearchgate.net

Studies simulating HTST conditions (e.g., 80 °C for 30 minutes at pH 3.0-3.5) have shown no significant loss of neotame. asianpubs.orgfao.org In simulated non-carbonated still beverages (pH 3.2) and dairy products (pH 6.5) exposed to HTST conditions (87.8 °C for 30 seconds), the loss of neotame was less than 0.5%. fao.org

In pasteurized flavored milk (90 °C/20 min), approximately 8% degradation of neotame was observed, while sterilization at a higher temperature (121 °C/15 min) resulted in a more significant degradation of about 50%. researchgate.netresearchgate.netnih.gov In baking applications, neotame has demonstrated considerable stability, with approximately 85% remaining intact after baking at 450 °C in cake production. echemi.com Another study reported around 87.29% of neotame remained intact after baking at 180 °C for 20 minutes. researchgate.net

Factors Influencing Long-Term Storage Stability in Complex Formulations

The long-term storage stability of neotame in complex food and beverage formulations is influenced by factors such as pH, temperature, and the presence of other ingredients.

In mock beverage formulations simulating commercial soft drinks with pH values ranging from 2.8 to 4.5, neotame degradation was evaluated over 8 weeks at temperatures from 5 °C to 35 °C. fao.orgnih.gov The results indicated that the rate and extent of degradation increased with decreasing pH and increasing temperature. fao.org Under relevant commercial use conditions (pH 3.2 and 20 °C), approximately 89.3% of neotame remained unchanged after 8 weeks. fao.org

Neotame is particularly stable as a dry powder, even when mixed with ingredients like glucose or maltodextrin. wikipedia.orgatamanchemicals.com It is also relatively inert in foods containing reducing sugars like fructose, as it does not undergo Maillard-type reactions due to its secondary amine structure. atamanchemicals.comfao.org

Long-term stability studies of dry neotame stored at controlled room temperature (15°C - 25°C) and 60% ± 5% RH showed no change in quality over 3 years. bimalpha.com

Table: Summary of Neotame Stability Data in Solutions

| Condition (pH, Temperature) | Duration | Approximate Neotame Remaining (%) | Major Degradation Product | Source |

| pH 4.5, 25 °C | Half-life 30 weeks | 50 | De-esterified neotame | asianpubs.org |

| Neutral pH | Half-life 124 days | 50 | De-esterified neotame | asianpubs.org |

| pH 3.2, 20 °C (Mock Beverage) | 8 weeks | 89.3 | De-esterified neotame | fao.org |

| pH 3.2, 20 °C (Mock Beverage) | 8 weeks | ~93 | De-esterified neotame | nih.gov |

| pH 3.2, 30 °C (Mock Beverage) | 8 weeks | Data not explicitly stated as % remaining, but degradation is higher than at 20°C | De-esterified neotame | fao.orgnih.gov |

| pH 3.2, 35 °C (Mock Beverage) | 8 weeks | Data not explicitly stated as % remaining, but degradation is higher than at 30°C | De-esterified neotame | fao.orgnih.gov |

| pH 6.5, 87.8 °C, 30 seconds (Simulated Dairy) | HTST process | >99.5 | De-esterified neotame | fao.org |

Table: Summary of Neotame Stability Data in Food Matrices

| Food Matrix | Processing/Storage Condition | Approximate Neotame Remaining (%) | Source |

| Flavored milk | Pasteurization (90 °C/20 min) | ~92 | researchgate.netnih.gov |

| Flavored milk | Sterilization (121 °C/15 min) | ~50.5 | researchgate.netnih.gov |

| Flavored milk (Pasteurized) | Storage (4-7 °C/7 days) | ~95 | nih.gov |

| Flavored milk (Sterilized) | Storage (30 °C/60 days) | ~17 (from 50.36% initially) | nih.gov |

| Cake | Baking (180 °C/20 min) | ~87.29 | researchgate.net |

| Cake | Baking (450 °C) | ~85 | echemi.com |

| Cake | Storage (25 °C/20 days) after baking | ~71.5 (from 87.20% initially) | researchgate.net |

| Ice cream mix | Pasteurization (68 °C/30 min) | ~100 | researchgate.net |

| Ice cream | Storage (-18 °C/90 days) after pasteurization | ~90.5 (from 99.42% initially) | researchgate.net |

| Yoghurt | Pasteurization (85 °C/30 min) | ~97 | researchgate.net |

| Yoghurt | Fermentation | ~100 | researchgate.net |

| Yoghurt | Storage (4-7 °C/15 days) | ~100 | researchgate.net |

In Vitro and Computational Studies of Neotame S Biological Interactions

Modulation of Gut Microbiome Dynamics and Composition

In vitro and computational studies suggest that Neotame (B1678184) can influence the structure, diversity, and metabolic activities of gut microbial communities. Research in this area is ongoing, utilizing model bacteria and analyzing metabolic profiles.

Effects on Microbial Community Structure and Diversity (e.g., Alpha- and Beta-diversity)

While direct in vitro studies on the effects of Neotame on complex microbial community structure and diversity are sparse, studies in animal models provide relevant context often explored computationally. Research in mice demonstrated that Neotame consumption reduced alpha-diversity and altered beta-diversity of the gut microbiome. researchgate.netresearchgate.netconsensus.appmdpi.comnih.gov Alpha-diversity, a measure of the variety of microbial species within a sample, was significantly lower in Neotame-treated groups compared to controls. researchgate.netmdpi.comnih.gov Beta-diversity, which assesses the differences in microbial community structure between samples, showed a distinct separation between the gut bacteria communities of control and Neotame-treated mice after exposure. researchgate.netmdpi.com

Alterations in Bacterial Phyla Abundance (e.g., Firmicutes to Bacteroidetes Ratio)

Analysis of microbial composition at the phylum level in mouse studies indicated that Neotame exposure led to significant alterations in the relative abundance of dominant bacterial phyla. Specifically, the phylum Firmicutes was largely decreased, while the phylum Bacteroidetes was significantly increased. researchgate.netresearchgate.netmdpi.comnih.govcore.ac.uk This resulted in a shift in the Firmicutes to Bacteroidetes ratio. nih.gov At the genus level, studies in mice showed an enrichment of Bacteroides and an undefined genus within the S24-7 family in the phylum Bacteroidetes. researchgate.netcore.ac.uk Conversely, several genera within the families Ruminococcaceae and Lachnospiraceae, both belonging to the Firmicutes phylum, were significantly decreased, including Oscillospira, Ruminococcus, Blautia, and Dorea. researchgate.netnih.govcore.ac.uk

In vitro studies using model gut bacteria like Escherichia coli and Enterococcus faecalis have investigated specific bacterial responses to Neotame. Neotame exposure significantly increased biofilm formation in both E. coli and E. faecalis at a concentration of 100 µM. nih.govfrontiersin.orgbiocompare.comaru.ac.uk

Table 1: Summary of Neotame's Effects on Gut Bacteria In Vitro

| Bacterial Species | Effect of Neotame Exposure (100 µM) | Reference |

| Escherichia coli | Increased biofilm formation | nih.govfrontiersin.orgbiocompare.comaru.ac.uk |

| Enterococcus faecalis | Increased biofilm formation | nih.govfrontiersin.orgbiocompare.comaru.ac.uk |

Changes in Microbial Metabolic Profiles and Pathway Predictions

Computational analysis, such as Phylogenetic Investigation of Communities by Reconstruction of Unobserved States (PICRUSt), applied to microbiome data from mouse studies, indicated that Neotame treatment resulted in different metabolic patterns compared to control groups. researchgate.netresearchgate.netmdpi.com Specific metabolic pathways were found to be altered. Pathways enriched in the Neotame-treated microbiome included streptomycin (B1217042) biosynthesis, amino acid metabolism, folate biosynthesis, and lipopolysaccharide (LPS) biosynthesis. researchgate.netconsensus.appmdpi.commdpi.com Conversely, pathways that were under-represented included fatty acid metabolism, sporulation, benzoate (B1203000) degradation, carbohydrate metabolism, lipid metabolism, bacterial chemotaxis, and ABC transporters. researchgate.netconsensus.appmdpi.com

Further functional gene analysis suggested that Neotame exposure perturbed pyruvate-derived and succinate-derived butyrate (B1204436) fermentation pathways by altering the genes involved in enzyme production. mdpi.com In the pyruvate-derived pathway, genes for acetyl-CoA C-acetyltransferase, 3-hydroxybutyryl-CoA dehydrogenase, and 3-hydroxybutyryl-CoA dehydratase were reduced, while genes for phosphate (B84403) butyryl-transferase and butyrate kinase were increased. mdpi.com

Analysis of fecal metabolites in mice also revealed changes following Neotame consumption. Concentrations of multiple fatty acids, lipids, and cholesterol were consistently higher in the feces of Neotame-treated mice compared to controls. researchgate.netresearchgate.netmdpi.com Other metabolites, such as malic acid and glyceric acid, were significantly decreased. researchgate.netresearchgate.netmdpi.com

Table 2: Predicted Alterations in Microbial Metabolic Pathways by Neotame

| Pathway Category | Effect of Neotame Exposure | Reference |

| Streptomycin biosynthesis | Enriched | researchgate.netconsensus.appmdpi.commdpi.com |

| Amino acid metabolism | Enriched | researchgate.netconsensus.appmdpi.commdpi.com |

| Folate biosynthesis | Enriched | researchgate.netconsensus.appmdpi.commdpi.com |

| LPS biosynthesis | Enriched | researchgate.netconsensus.appmdpi.commdpi.com |

| Fatty acid metabolism | Under-represented | researchgate.netconsensus.appmdpi.com |

| Carbohydrate metabolism | Under-represented | researchgate.netconsensus.appmdpi.com |

| Lipid metabolism | Under-represented | researchgate.netconsensus.appmdpi.com |

| Butyrate synthesis genes | Decreased | researchgate.netresearchgate.netmdpi.commdpi.com |

Interaction with Intestinal Epithelial Cell Models

In vitro studies using intestinal epithelial cell lines, such as Caco-2 cells, have investigated the direct impact of Neotame on the intestinal barrier and cellular responses.

Mechanisms of Epithelial Barrier Integrity Modification (e.g., Monolayer Leakage, Claudin Expression)

Research indicates that Neotame can disrupt the integrity of the intestinal epithelial barrier in in vitro models. Studies using Caco-2 cell monolayers showed that Neotame exposure resulted in enhanced monolayer leak. nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.net This increased permeability was observed at concentrations ranging from 1 µM to 100 µM. nih.gov While higher concentrations (100 µM and above) also caused cell death, contributing to leakage, findings at lower concentrations suggest increased leak due to paracellular junction breakdown. nih.govmedchemexpress.com

Neotame exposure was also found to reduce the cell surface expression of the tight junction protein Claudin 3 in Caco-2 cells. nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.netresearchgate.net This reduction in Claudin 3 expression was observed at concentrations of 10 µM and higher. nih.gov

Table 3: Effects of Neotame on Caco-2 Epithelial Barrier Integrity In Vitro

| Parameter | Effect of Neotame Exposure (In Vitro) | Relevant Concentrations | Reference |

| Monolayer Permeability | Increased leak | 1-100 µM | nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.net |

| Claudin 3 Surface Expression | Reduced | ≥ 10 µM | nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.netresearchgate.net |

Cellular Response Pathways and Molecular Markers

Neotame has been shown to induce specific cellular responses in intestinal epithelial cells. In vitro studies using Caco-2 cells demonstrated that Neotame caused intestinal epithelial cell apoptosis and death, particularly at high concentrations (100 µM and higher). nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.netnih.gov

The effects of Neotame on intestinal epithelial cells, including the loss of cell viability, apoptosis, increased monolayer permeability, and reduced Claudin 3 expression, have been identified as being mediated through the sweet taste receptor T1R3. nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.netresearchgate.netnih.gov Silencing T1R3 expression using siRNA significantly attenuated the Neotame-induced loss of cell viability, increased monolayer permeability, and reduced Claudin 3 expression at the cell surface. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov This indicates a T1R3-dependent signaling pathway is involved in Neotame's direct impact on intestinal epithelial barrier function and cell viability. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov

Furthermore, metabolites produced by E. coli exposed to Neotame were shown to reduce Caco-2 cell viability in co-culture studies. nih.govfrontiersin.org Neotame exposure also increased the adhesion capacity of both E. coli and E. faecalis to Caco-2 cells and the invasion capacity of E. coli. nih.govfrontiersin.orgbiocompare.comaru.ac.uk These bacteria-dependent effects on Caco-2 cells were also identified as being mediated through a taste-dependent pathway. nih.govfrontiersin.org

Table 4: Cellular Responses and Molecular Markers in Caco-2 Cells Exposed to Neotame

| Cellular Response/Marker | Effect of Neotame Exposure (In Vitro) | Relevant Concentrations | Mediating Pathway/Mechanism | Reference |

| Cell Viability | Decreased (cell death, apoptosis) | ≥ 100 µM (death), ≥ 10 µM (apoptosis) | T1R3-dependent | nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Monolayer Leak | Increased | 1-100 µM | T1R3-dependent | nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.net |

| Claudin 3 Expression | Reduced (cell surface) | ≥ 10 µM | T1R3-dependent | nih.govfrontiersin.orgmedchemexpress.comresearchgate.netresearchgate.netresearchgate.net |

| Adhesion of E. coli | Increased | 100 µM | Taste-dependent | nih.govfrontiersin.orgbiocompare.comaru.ac.uk |

| Adhesion of E. faecalis | Increased | 100 µM | Taste-dependent | nih.govfrontiersin.orgbiocompare.comaru.ac.uk |

| Invasion of E. coli | Increased | 100 µM | Taste-dependent | nih.govfrontiersin.orgbiocompare.comaru.ac.uk |

Role of Specific Receptor Signaling (e.g., T1R3 Pathway) in Cellular Interactions

Studies have investigated the interaction of Neotame with the sweet taste receptor T1R3, particularly in the context of intestinal epithelial cells. Research indicates that Neotame negatively regulates the intestinal epithelium, and this effect is mediated directly through T1R3 signaling nih.govfrontiersin.orgnih.gov. In vitro studies using Caco-2 intestinal epithelial cells demonstrated that Neotame exposure can lead to cell apoptosis and death nih.govfrontiersin.orgmedchemexpress.com. Silencing T1R3 expression using siRNA significantly attenuated the Neotame-induced loss of cell viability, highlighting the receptor's crucial role in this process nih.govfrontiersin.orgnih.govtechnologynetworks.com.

Furthermore, Neotame exposure has been shown to disrupt the intestinal epithelial barrier function, leading to enhanced monolayer leak and reduced expression of claudin-3, a key tight junction protein nih.govfrontiersin.orgmedchemexpress.com. This barrier disruption was also found to occur through a T1R3-dependent pathway nih.govfrontiersin.orgnih.gov. These findings suggest that Neotame's interaction with T1R3 in intestinal epithelial cells plays a significant role in modulating cellular viability and the integrity of the epithelial barrier nih.govfrontiersin.orgmedchemexpress.com. The T1R2/T1R3 heterodimer is recognized as the primary sweet taste receptor, and Neotame is understood to bind to the Venus Flytrap (VFT) domain of T1R2 biorxiv.orgresearchgate.net.

Mechanistic Studies on Gut Bacterial Virulence Factors

Research utilizing model gut bacteria, such as Escherichia coli and Enterococcus faecalis, has explored the mechanistic impact of Neotame on bacterial virulence factors nih.govfrontiersin.orgnih.govaru.ac.ukeurekalert.orgbiocompare.com. These studies indicate that Neotame can induce pathogenic changes in these bacteria nih.govaru.ac.ukeurekalert.orgbiocompare.commedicalnewstoday.com.

Biofilm Formation and Adhesion Capacity of Model Bacteria

Exposure to Neotame has been shown to significantly increase biofilm formation in both E. coli and E. faecalis nih.govfrontiersin.orgnih.govaru.ac.ukeurekalert.orgbiocompare.commedicalnewstoday.comaru.ac.ukmedindia.netresearchgate.netresearchgate.net. This effect was observed at concentrations such as 100 μM Neotame nih.govfrontiersin.orgresearchgate.net. The increase in biofilm formation appears to be mediated through a taste-dependent pathway, as co-exposure with zinc sulfate, a pan sweet taste inhibitor, significantly blocked the observed increase in biofilm formation nih.govfrontiersin.orgresearchgate.net.

In addition to increased biofilm formation, Neotame exposure has also been linked to an increased adhesion capacity of E. coli and E. faecalis onto Caco-2 intestinal epithelial cells in co-culture studies nih.govfrontiersin.orgnih.govaru.ac.ukeurekalert.orgbiocompare.commedindia.netresearchgate.netmedicalbrief.co.za.

Below is a summary of the effects of Neotame on biofilm formation based on the provided research:

| Model Bacteria | Neotame Concentration | Effect on Biofilm Formation | Mediation Pathway |

| Escherichia coli | 100 μM | Significantly Increased | Taste-dependent |

| Enterococcus faecalis | 100 μM | Significantly Increased | Taste-dependent |

Bacterial Invasion and Interaction with Host Cells

Studies have also investigated the impact of Neotame on the invasion capacity of model gut bacteria and their interaction with host intestinal cells. Neotame exposure increased the invasion capacity of E. coli nih.govfrontiersin.orgnih.govaru.ac.ukeurekalert.orgbiocompare.comresearchgate.netmedicalbrief.co.za. This increased invasion capacity was identified as being mediated through a taste-dependent pathway nih.govfrontiersin.orgnih.govmedicalbrief.co.za.

Furthermore, soluble factors released from E. coli exposed to Neotame have been shown to reduce the viability of Caco-2 cells nih.govfrontiersin.org. This cytotoxic effect of the released bacterial factors was also blocked by incubation with zinc sulfate, suggesting mediation through a taste-dependent pathway nih.govfrontiersin.org. These findings highlight how Neotame can indirectly impact host cells by altering the pathogenicity of gut bacteria nih.govaru.ac.ukeurekalert.orgbiocompare.comaru.ac.ukmedindia.net.

Quantum Chemical and Molecular Modeling Approaches

Computational methods, including quantum chemical calculations and molecular modeling, have been employed to analyze the interactions of Neotame at a molecular level, particularly with nucleic acid bases.

Computational Analysis of Neotame Interactions with Nucleic Acid Bases (DNA/RNA)

Quantum chemical methods, such as the Semi-Empirical Method PM3, have been used to simulate the interaction between Neotame and the nitrogenous bases of DNA and RNA wisdomlib.orgresearchgate.net. These analyses aim to understand the potential for Neotame to interact with genetic material.

Prediction of Molecular Binding Energies and Conformations

Computational studies have established electronic transfer coefficients (ETC) for combinations of Neotame with DNA and RNA bases wisdomlib.orgresearchgate.net. The results of molecular simulations using the Semi-Empirical Method PM3 indicated that the strongest interaction was between guanine (B1146940) (G) and Neotame (Neo), exhibiting the lowest ETC of 24.648 wisdomlib.orgresearchgate.net. This suggests a higher likelihood of binding and stability compared to interactions with adenine (B156593) (A) and cytosine (C) wisdomlib.orgresearchgate.net.

Molecular docking studies have also been employed to further investigate the binding interactions between Neotame and DNA, supporting findings from other spectroscopic methods like spectrophotometry, spectrofluorometry, circular dichroism (CD), and viscosimetry which suggest Neotame binds in the grooves of the DNA helix researchgate.net.

Below is a summary of electronic transfer coefficients (ETC) for Neotame interactions with nucleic acid bases from computational analysis wisdomlib.orgresearchgate.net:

| Interaction | Electronic Transfer Coefficient (ETC) |

| Guanine:Neotame | 24.648 |

| Adenine:Neotame | 25.718 |

| Cytosine:Neotame | 26.738 |

A lower ETC suggests a higher probability of binding and increased stability of the interaction researchgate.net.

Environmental Assessment Methodologies for Neotame and Its Analogs

Frameworks for Environmental Fate Studies of Emerging Contaminants

Environmental fate studies for emerging contaminants like artificial sweeteners are guided by established frameworks designed to understand how these substances behave in different environmental matrices. These frameworks typically involve assessing the input, distribution, transformation, and output of contaminants in systems such as wastewater treatment plants (WWTPs), surface waters, groundwater, and soil. acs.orgmdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net The goal is to determine the potential for widespread occurrence and persistence in the environment. Persistence is considered a core criterion in the environmental assessment of chemicals, evaluated against half-life criteria for degradation in water, sediment, and soil. acs.org

Artificial sweeteners are recognized as a class of emerging environmental contaminants due to their widespread presence and chemical stability. researchgate.netresearchgate.net They enter the environment primarily through wastewater treatment plant effluents, as many are not effectively removed by conventional treatment processes. acs.orgmdpi.comdntb.gov.uaresearchgate.netnih.gov Frameworks for studying their environmental fate often involve monitoring their concentrations in influent and effluent wastewater, as well as in receiving waters. acs.orgmdpi.comnih.gov This helps to determine removal efficiencies in WWTPs and their subsequent loading into the environment. acs.org

Methodologies for Assessing Degradation and Persistence in Environmental Compartments

Methodologies for assessing the degradation and persistence of neotame (B1678184) and its analogs in environmental compartments involve a combination of laboratory studies and field monitoring. Degradation can occur through various mechanisms, including biodegradation, hydrolysis, and photolysis. acs.org

Studies on the fate of artificial sweeteners in WWTPs have shown varying removal efficiencies depending on the specific compound. While some sweeteners like sucralose (B1001) and acesulfame (B1210027) have demonstrated limited removal and high persistence, neotame has been reported to show higher levels of degradation or complete removal in wastewater treatment in some studies. nih.govsci-hub.se For instance, one study indicated that aspartame (B1666099), neotame, and neohesperidin (B1678168) dihydrochalcone (B1670589) were completely removed in wastewater treatment. sci-hub.se Another noted negligible yields for aspartame and neotame in undiluted wastewater, contrasting with other compounds. acs.org However, data specifically on the environmental fate of neotame is considered limited compared to other sweeteners like acesulfame-K and sucralose. europa.eu

Analytical methodologies are crucial for assessing the presence and concentrations of neotame and its analogs in environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the leading analytical technique for the determination of artificial sweeteners in environmental waters and sediments, offering high sensitivity and selectivity. researchgate.netsci-hub.senih.govresearchgate.netsciex.com This method allows for the simultaneous analysis of multiple sweeteners. nih.govsciex.com

In these analytical methods, isotopically labelled internal standards are frequently used to improve the accuracy and reliability of quantification by compensating for matrix effects and variations during sample preparation and analysis. uq.edu.au Neotame-d5, a deuterated analog of neotame, serves as a valuable internal standard in LC-MS/MS methods for quantifying neotame in complex environmental matrices such as wastewater. uq.edu.au The use of such labeled standards is a standard practice in trace analysis of organic contaminants in environmental samples.

While neotame has shown relatively higher degradation in WWTPs compared to more persistent sweeteners, further research on its persistence and potential transformation products in various environmental compartments is still needed. researchgate.netsci-hub.seeuropa.eu

Life Cycle Assessment (LCA) Methodologies for Sweetener Production and Consumption

Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts associated with all stages of a product's life cycle, from raw material extraction and processing to manufacturing, distribution, use, and end-of-life disposal. dntb.gov.ua LCA methodologies have been applied to artificial sweeteners, including neotame, to compare their environmental footprint with that of sugar and other sweeteners. dntb.gov.uasurrey.ac.ukresearchgate.netimperial.ac.ukfoodnavigator.comtechnologynetworks.com

LCA studies on sweeteners typically consider various environmental impact categories, such as global warming potential (GWP), land use, marine eutrophication, mineral resource scarcity, and water consumption. dntb.gov.uasurrey.ac.ukresearchgate.net These assessments often compare sweeteners on an iso-sweetness basis to provide a more relevant comparison of their environmental performance when used as sugar substitutes. dntb.gov.uasurrey.ac.ukresearchgate.netimperial.ac.uktechnologynetworks.com

Research, including studies conducted as part of projects like the EU Horizon 2020 project SWEET, has performed LCAs on the production of neotame and other non-nutritive sweeteners from chemical processes. dntb.gov.uasurrey.ac.ukresearchgate.net For example, one study reported the global warming potential (GWP) of 1 kg of neotame production to be 43.42 kg CO2-eq/kg. surrey.ac.uk When compared to sugar on an iso-sweetness basis, neotame has been found to have significantly lower environmental impacts across various categories, including GWP. surrey.ac.ukresearchgate.netimperial.ac.uk One study indicated that the GWP of neotame is found to be 0.4–0.7% of an equivalent sweetness for sucrose (B13894). surrey.ac.uk

Q & A

Q. What established protocols ensure the synthesis and isotopic purity of Neotame-d5?

- Methodological Answer : this compound synthesis typically involves deuteration at specific positions (e.g., methyl or aromatic groups) via catalytic exchange or custom organic synthesis. Isotopic purity (>98% deuterium incorporation) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) in detail .

- Include spectral data (e.g., H NMR absence at deuterated positions, HRMS m/z ratios) in supplementary materials .

- Compare retention times and fragmentation patterns with non-deuterated Neotame using LC-MS/MS to confirm purity .

Q. How is this compound validated as an internal standard in quantitative bioanalytical assays?

- Methodological Answer : Validation follows FDA/ICH guidelines for internal standards:

- Linearity : Generate calibration curves (1–1000 ng/mL) with this compound spiked into blank matrices (e.g., plasma, urine). Acceptable R > 0.99 .

- Recovery : Compare analyte response in spiked vs. unspiked samples; aim for 85–115% recovery .

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion studies .

Example Table:

| Parameter | Acceptable Range | This compound Performance |

|---|---|---|

| Retention Time | ±0.1 min | 0.05 min deviation |

| Ion Ratio | ±20% | 5% deviation |

Advanced Research Questions

Q. What experimental strategies mitigate isotopic interference when quantifying this compound in complex matrices?

- Methodological Answer : Deuterated standards can experience interference from endogenous compounds or solvent adducts. Mitigation strategies include: